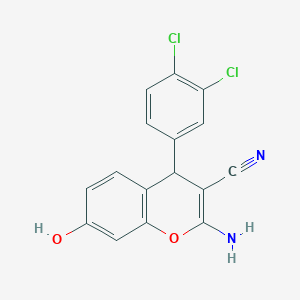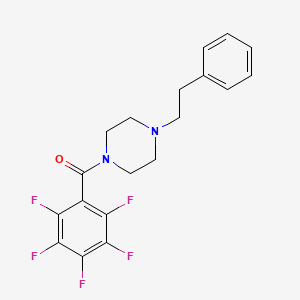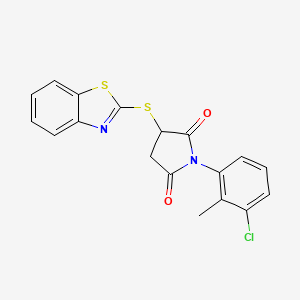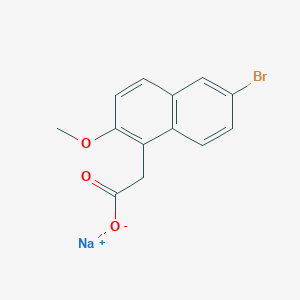![molecular formula C15H16O2 B4996870 methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)
methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate
Descripción general
Descripción
Methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.115029749 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophile-Initiated Reactions
- Electrophile-Initiated Lactonization : Methyl 7-phenyltricyclo[4.1.0.0
2,7]heptane-1-carboxylate undergoes electrophile-initiated lactonization. This process involves cleavage of the central C-C bond in the bicyclobutane fragment and heterocyclization to form substituted bicyclo[3.1.1]heptane-6,7-carbolactones (V. V. Razin & R. N. Zolotarev, 2003).
Stereoselectivity in Halomethoxylation
- Stereoselectivity of Halomethoxylation : The compound shows different stereoselectivity in halomethoxylation reactions, which varies based on the halogen nature. This includes conjugate chlorination and bromination with pronounced anti-stereoselectivity and syn-stereoselective iodomethoxylation (V. V. Razin et al., 2007).
Hydrogenolysis Applications
- Hydrogenolysis : The compound is involved in hydrogenolysis over Raney nickel, leading to the formation of anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid, which is a precursor for synthesizing ketones with tricyclo[4.4.0.02,7]decane and tricyclo[5.4.0.02,8]undecane skeletons (R. N. Zolotarev & V. V. Razin, 2007).
Aza-Diels-Alder Reactions
- Asymmetric Synthesis in Aqueous Solution : The compound plays a role in asymmetric synthesis through Aza-Diels-Alder reactions in aqueous solutions, particularly in the formation of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates (H. Waldmann & M. Braun, 1991).
Synthesis of Bicyclo[3.1.1]heptanes
- Synthesis of Diastereoisomers : Methyl 7-phenyltricyclo[4.1.0.0
2,7]heptane-1-carboxylate is used in synthesizing all diastereoisomers of 7-methyl- and 7-phenylbicyclo[3.1.1]hept-6-yl phenyl sulfones. This process involves regio- and stereoselective cleavage of the central bicyclobutane C1-C7 bond (V. A. Vasin et al., 2008).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis : Utilized in the microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate. This process showcases unexpected stereoselective substitution reactions (S. Onogi, Shuhei Higashibayashi, H. Sakurai, 2012).
Bridged Fenestrane Synthesis
- Synthesis of Bridged [3.3.3]Fenestrane : The compound is involved in the reaction leading to the formation of 6-methyltetracyclo[4.2.0.01,7.05,7]octane, a bridged [3.3.3]fenestrane, indicating its utility in the synthesis of complex molecular structures (F. Alber & G. Szeimies, 1994).
Asymmetric Catalysis
- Asymmetric Cyclopropanation Catalysis : The compound has been used in the synthesis of a dirhodium(II) complex, which acts as an efficient catalyst for the asymmetric cyclopropanation of olefins (Sophie K. Bertilsson & P. Andersson, 2000).
X-ray Diffraction Analysis
- Structural Analysis via XRD : Employed in the synthesis of diastereomers whose structures were analyzed using X-ray diffraction, providing insights into molecular geometries and interactions (V. V. Razin et al., 2007).
Nuclear Magnetic Resonance Studies
- NMR Spectroscopy : It has been used in studies involving nuclear magnetic resonance (NMR) spectroscopy, offering valuable information about chemical shifts and coupling constants in related molecular structures (Y. Gaoni, 1968).
Nitrochlorination Reactions
- Nitrochlorination : Methyl 7-phenyltricyclo[4.1.0.0
2,7]heptane-1-carboxylate undergoes nitrochlorination, indicating its reactivity and utility in synthesizing nitro compounds (V. Vasin et al., 2008).
Propiedades
IUPAC Name |
methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-13(16)15-11-8-5-9-12(15)14(11,15)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFJPNHYMWRIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C1(C2CCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)

![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)
![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)



![2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole](/img/structure/B4996859.png)



